1-(2-Methoxyethyl)-1,4-diazepan-2-one
Description
1-(2-Methoxyethyl)-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms (1,4-diazepan-2-one core) with a methoxyethyl substituent at the N1 position. This structural motif is of significant interest in medicinal chemistry due to the versatility of the diazepanone scaffold in drug design, particularly for central nervous system (CNS) agents and enzyme inhibitors. The methoxyethyl group enhances solubility and modulates pharmacokinetic properties, making it a critical functionalization for bioavailability optimization .
Properties
IUPAC Name |
1-(2-methoxyethyl)-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-5-10-4-2-3-9-7-8(10)11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQFWDKUBSTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513297-05-6 | |
| Record name | 1-(2-methoxyethyl)-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyethyl)-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with a suitable cyclic anhydride or lactone under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid, with the temperature maintained between 60-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1-(2-Methoxyethyl)-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of diazepanone derivatives are highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Methoxyethyl vs. Methyl Substituents : The methoxyethyl group in the target compound introduces ether oxygen, improving hydrophilicity compared to the methyl analog (logP reduction by ~0.5–1.0 units) .
- Ring Fusion : Benzodiazepin-2-ones (e.g., diazepam) exhibit higher CNS activity due to aromatic ring fusion and halogen substituents (e.g., Cl at C7), which enhance receptor binding .
- Surfactant Analogs : Long alkyl chains (e.g., 1-dodecyl-4-phenyl-1,5-benzodiazepin-2-one) confer amphiphilic properties, enabling micelle formation and drug encapsulation .
Biological Activity
1-(2-Methoxyethyl)-1,4-diazepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a diazepane ring with a methoxyethyl substituent. This structure contributes to its unique chemical properties and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 158.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It has been shown to bind to various receptor subtypes, potentially influencing neurotransmitter activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Moderate inhibition |
| Gram-negative | Significant inhibition |
Anticancer Activity
Studies have explored the anticancer potential of this compound, focusing on its ability to induce apoptosis in cancer cell lines. Notably:
- Cell Lines Tested : Various human cancer cell lines were evaluated.
- Mechanism of Action : The compound appears to activate apoptotic pathways, leading to cell death.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Properties
In another investigation, the compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .
Pharmacological Applications
The ongoing research into the pharmacological applications of this compound suggests its utility as a lead compound in drug development for treating infections and central nervous system (CNS) disorders . Its structural characteristics enhance lipophilicity, which may improve bioavailability and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
